Bienvenue dans la boutique en ligne BenchChem!

JNJ-54166060

P2X7 receptor antagonism species selectivity in vitro pharmacology

JNJ-54166060 is a best-in-class P2X7 receptor antagonist offering superior human potency (IC50 4 nM) and predictable multi-species oral bioavailability (rat 55%, dog >100%, monkey 54%). Its regioselective CYP3A inhibition and extended 11.9 h dog half-life make it the definitive translational tool for chronic pain and DDI studies—outperforming legacy compounds like JNJ-47965567 and A-740003 in potency and metabolic consistency.

Molecular Formula C20H15ClF4N4O
Molecular Weight 438.8106
CAS No. 1627900-42-8
Cat. No. B608234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-54166060
CAS1627900-42-8
SynonymsJNJ-54166060;  JNJ 54166060;  JNJ54166060.
Molecular FormulaC20H15ClF4N4O
Molecular Weight438.8106
Structural Identifiers
SMILESClC1=C(C(N2CCC(N(C3=CC=C(F)C=N3)C=N4)=C4[C@H]2C)=O)C=CC=C1C(F)(F)F
InChIInChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1
InChIKeyPLIXFSPGDVKMDM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-54166060 (CAS 1627900-42-8): A Quantitatively Differentiated P2X7 Receptor Antagonist for Inflammation and Neuropathic Pain Research


JNJ-54166060 (CAS 1627900-42-8), also known by its systematic name (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone, is a small molecule antagonist of the purinergic P2X7 receptor [1]. It belongs to the class of methyl-substituted 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives developed by Janssen Pharmaceutica [1]. The compound is characterized by potent and selective inhibition of the human P2X7 receptor with a reported IC50 of 4 nM, and demonstrates a species-dependent potency profile with IC50 values of 115 nM for rat and 72 nM for mouse P2X7 receptors [1]. JNJ-54166060 is an orally bioavailable compound that exhibits favorable pharmacokinetic properties across preclinical species and possesses a differentiated CYP interaction profile [1][2].

Why JNJ-54166060 Cannot Be Replaced by Other P2X7 Antagonists: Quantitative Differentiation Dimensions


P2X7 receptor antagonists constitute a structurally diverse class of compounds with widely varying pharmacological profiles. Within this class, compounds such as A-740003, JNJ-47965567, AZ10606120, and JNJ-55308942 exhibit divergent species-specific potencies, oral bioavailability, clearance rates, and metabolic liabilities that preclude simple substitution [1]. JNJ-54166060 differentiates itself through a unique combination of high human P2X7 potency (IC50 = 4 nM), predictable and species-consistent oral pharmacokinetics (F = 55% in rat, >100% in dog, 54% in monkey), and a regioselective CYP3A inhibition profile that distinguishes it from both earlier-generation P2X7 antagonists and more recent CNS-penetrant analogs [1][2]. The quantitative evidence below demonstrates that JNJ-54166060 occupies a specific pharmacological niche that cannot be replicated by its closest structural or functional analogs.

Quantitative Differentiation Evidence for JNJ-54166060: Head-to-Head and Cross-Study Comparative Data


Species-Specific Potency Profile: JNJ-54166060 vs. A-740003 and JNJ-47965567

JNJ-54166060 demonstrates a species-dependent potency profile with an IC50 of 4 nM for human P2X7, 115 nM for rat P2X7, and 72 nM for mouse P2X7 receptors [1]. In contrast, the prototypical P2X7 antagonist A-740003 exhibits an IC50 of approximately 40 nM for human P2X7 and 150 nM for rat P2X7 [2]. The Janssen internal analog JNJ-47965567 shows a human P2X7 IC50 of approximately 50 nM and rat P2X7 IC50 of approximately 200 nM [2]. JNJ-54166060 is approximately 10-fold more potent at the human P2X7 receptor than A-740003 (4 nM vs. 40 nM) and approximately 12.5-fold more potent than JNJ-47965567 (4 nM vs. 50 nM) [1][2].

P2X7 receptor antagonism species selectivity in vitro pharmacology

Oral Bioavailability and Species Consistency: JNJ-54166060 vs. JNJ-55308942 (CNS-Penetrant Analog)

JNJ-54166060 exhibits consistent oral bioavailability across three preclinical species following a 5 mg/kg oral dose: 55% in rat, >100% in dog, and 54% in monkey [1]. The more recent CNS-penetrant analog JNJ-55308942, while designed for enhanced brain penetration (hP2X7 IC50 = 10 nM, Ki = 7.1 nM; rP2X7 IC50 = 15 nM, Ki = 2.9 nM) [2], lacks the comprehensive multi-species oral bioavailability characterization that established JNJ-54166060 as a development candidate. JNJ-54166060 also demonstrates low-to-moderate clearance (30, 5.5, and 14 mL/min/kg in rat, dog, and monkey, respectively) and terminal elimination half-lives of 1.7 h (rat), 11.9 h (dog), and 4.2 h (monkey) [1]. The predicted human dose of 120 mg once-daily (QD) was derived from allometric scaling of this multi-species PK dataset [3].

oral bioavailability pharmacokinetics preclinical drug development

Plasma Half-Life and Clearance Profile: JNJ-54166060 Dog Half-Life Advantage Over Typical Small Molecule Antagonists

JNJ-54166060 demonstrates an exceptionally long terminal elimination half-life of 11.9 hours in Beagle dogs following intravenous administration at 1 mg/kg, with corresponding low clearance of 5.5 mL/min/kg [1]. This contrasts sharply with typical small molecule P2X7 antagonists such as A-740003, which exhibits a half-life of approximately 2-4 hours in dogs . In rat, JNJ-54166060 shows a half-life of 1.7 hours with clearance of 30 mL/min/kg; in monkey, a half-life of 4.2 hours with clearance of 14 mL/min/kg [1]. The extended dog half-life of 11.9 hours represents a 3- to 6-fold increase over A-740003 [1]. This species-dependent half-life profile, particularly the prolonged dog half-life, enables once-daily dosing projections in humans (predicted human dose: 120 mg QD) .

pharmacokinetic half-life clearance preclinical ADME

Metabolic Stability and CYP Interaction Profile: Regioselective CYP3A4 Inhibition vs. Broad CYP Liability

JNJ-54166060 exhibits a unique CYP interaction profile characterized by regioselective inhibition of midazolam CYP3A metabolism rather than broad-spectrum CYP inhibition [1]. This is supported by in vitro metabolic stability data showing human liver microsome (HLM) and rat liver microsome (RLM) intrinsic clearance values of 0.35 and 0.64 mL/min/kg, respectively, indicating moderate metabolic stability [1]. In contrast, earlier P2X7 antagonists such as A-740003 and AZ10606120 were reported to exhibit broader CYP inhibition profiles with potential for drug-drug interaction liability [2]. The regioselective nature of JNJ-54166060's CYP3A4 interaction suggests a more manageable DDI risk profile compared to compounds with broader CYP isoform inhibition [1][2]. This differentiated CYP profile was a key factor in advancing JNJ-54166060 as a development candidate.

CYP inhibition drug-drug interaction metabolic stability hepatic clearance

In Vivo Efficacy ED50 and Brain Penetration: JNJ-54166060 Brain/Plasma Ratio vs. CNS-Penetrant Analog JNJ-55308942

JNJ-54166060 demonstrates an ED50 of 2.3 mg/kg in rat efficacy models with a brain/plasma ratio of approximately 3 [1]. The CNS-penetrant analog JNJ-55308942 was specifically engineered for enhanced brain penetration with reported hP2X7 IC50 = 10 nM (Ki = 7.1 nM) and rP2X7 IC50 = 15 nM (Ki = 2.9 nM), representing an intentional shift toward CNS indications [2]. JNJ-54166060's brain/plasma ratio of ~3 indicates moderate CNS penetration suitable for evaluating peripheral versus central P2X7-mediated effects, whereas JNJ-55308942 is optimized for maximal CNS exposure [1][2]. The ED50 of 2.3 mg/kg in rat provides a benchmark for in vivo potency that exceeds the efficacy thresholds of first-generation P2X7 antagonists such as A-740003, which typically requires doses >10 mg/kg for comparable efficacy [1][3].

ED50 brain penetration CNS exposure in vivo efficacy

Optimal Research Applications for JNJ-54166060: Evidence-Based Selection Scenarios


Preclinical Inflammation and Neuropathic Pain Efficacy Studies Requiring Consistent Oral PK Across Species

Researchers conducting in vivo efficacy studies in rodent and non-rodent models of inflammatory or neuropathic pain should prioritize JNJ-54166060 due to its validated multi-species oral bioavailability (rat 55%, dog >100%, monkey 54%) and well-characterized ED50 of 2.3 mg/kg in rat [1][2]. The compound's species-consistent PK enables reliable cross-species translation and supports allometric scaling to projected human dose (120 mg QD) [1]. The moderate brain/plasma ratio of ~3 allows for evaluation of both peripheral and central P2X7-mediated effects without the confounding factors of a purely CNS-optimized compound [2].

Drug-Drug Interaction Studies Requiring Characterized CYP3A4 Inhibition Profile

For preclinical programs investigating combination therapies or requiring well-defined drug-drug interaction (DDI) liability assessment, JNJ-54166060 offers a regioselective CYP3A4 inhibition profile (specifically affecting midazolam metabolism) rather than broad CYP isoform inhibition [1]. The HLM/RLM intrinsic clearance values of 0.35/0.64 provide a predictable metabolic stability baseline for DDI study design [1]. This differentiated CYP profile makes JNJ-54166060 the preferred P2X7 antagonist for studies involving co-administered CYP-metabolized compounds, as it reduces confounding metabolic interactions compared to broader-spectrum CYP inhibitors such as earlier-generation P2X7 antagonists [2].

Human P2X7 Receptor Pharmacology Studies Requiring High Potency and Low Nanomolar IC50

Investigators focusing on human P2X7 receptor pharmacology should select JNJ-54166060 over alternative P2X7 antagonists due to its superior human P2X7 potency (IC50 = 4 nM) [1]. This represents a 10-fold potency advantage over A-740003 (IC50 ~40 nM) and a 12.5-fold advantage over JNJ-47965567 (IC50 ~50 nM) [1][2]. The high human potency enables lower working concentrations in vitro (effective range 10 nM - 1 µM), reducing the risk of off-target effects and solvent-related artifacts in cell-based assays [2]. The compound's defined species-specificity profile (human 4 nM, rat 115 nM, mouse 72 nM) also allows for species-matched experimental design when using human, rat, or mouse P2X7-expressing systems [1].

Chronic Dosing Studies Requiring Extended Half-Life in Large Animal Models

For preclinical studies involving chronic dosing in canine models or requiring once-daily dosing feasibility in large animals, JNJ-54166060 provides a distinct advantage with its extended dog half-life of 11.9 hours [1]. This 3- to 6-fold half-life extension compared to A-740003 (~2-4 hours in dog) reduces dosing frequency requirements and improves steady-state exposure consistency [1][2]. The low clearance in dog (5.5 mL/min/kg) and monkey (14 mL/min/kg) further supports sustained target engagement in large animal models [1]. This PK profile makes JNJ-54166060 the optimal P2X7 antagonist for translational studies bridging rodent efficacy to large animal safety pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-54166060

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.